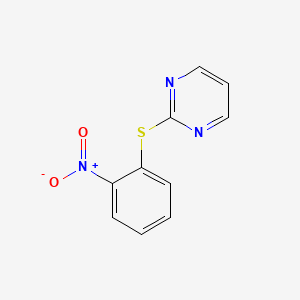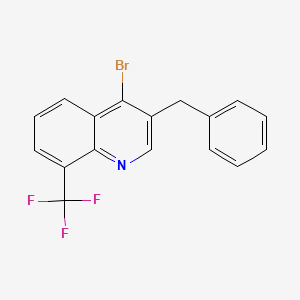![molecular formula C16H20N2O3 B8616976 2-acetyl-3-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one](/img/structure/B8616976.png)
2-acetyl-3-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one
概要
説明
2-acetyl-3-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-3-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the acetyl group: Acetylation can be performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the isopropoxybenzyl group: This step involves the alkylation of the pyrazole ring with 4-isopropoxybenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
化学反応の分析
Types of Reactions
2-acetyl-3-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a carboxylic acid derivative, while reduction could produce a fully saturated pyrazole ring.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals or materials.
作用機序
The mechanism of action of 2-acetyl-3-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further research to elucidate.
類似化合物との比較
Similar Compounds
1-Acetyl-3-methyl-4-(4-methoxybenzyl)-5-phenyl-1H-pyrazole: Similar structure with a methoxy group instead of an isopropoxy group.
1-Acetyl-4-(4-chlorobenzyl)-5-methyl-1H-pyrazole-3(2H)-one: Similar structure with a chloro group instead of an isopropoxy group.
Uniqueness
2-acetyl-3-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one is unique due to the presence of the isopropoxybenzyl group, which can impart different physicochemical properties and biological activities compared to its analogs.
特性
分子式 |
C16H20N2O3 |
|---|---|
分子量 |
288.34 g/mol |
IUPAC名 |
2-acetyl-3-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one |
InChI |
InChI=1S/C16H20N2O3/c1-10(2)21-14-7-5-13(6-8-14)9-15-11(3)18(12(4)19)17-16(15)20/h5-8,10H,9H2,1-4H3,(H,17,20) |
InChIキー |
YJSSMCJEXYNGFA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NN1C(=O)C)CC2=CC=C(C=C2)OC(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]propanamide](/img/structure/B8616894.png)

![4-[(Carboxyacetyl)amino]benzoic acid](/img/structure/B8616901.png)



![4-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-2-nitroaniline](/img/structure/B8616925.png)

![6-chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8616944.png)
![2-[(2-Methylphenoxy)methyl]benzoyl chloride](/img/structure/B8616947.png)


![6-[4-fluoro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B8616957.png)

